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Compound of Interest

Compound Name: 3-Fluoro-5-methylaniline

Cat. No.: B1303435

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the aromatic
amine 3-Fluoro-5-methylaniline. Due to the limited availability of experimentally derived
spectra in public databases, this document presents predicted mass spectrometry data and
outlines standardized experimental protocols for acquiring Infrared (IR), Nuclear Magnetic
Resonance (NMR), and Mass Spectrometry (MS) data for this compound and its analogs. This
guide is intended to serve as a foundational resource for researchers utilizing 3-Fluoro-5-
methylaniline in synthetic chemistry and drug discovery.

Chemical and Physical Properties

3-Fluoro-5-methylaniline is an organic compound with the chemical formula C7HsFN. It is a

colorless to yellow liquid soluble in organic solvents such as ethanol and acetone.[1] It serves
as a key intermediate in various fields, including the synthesis of pharmaceuticals, dyes, and

pesticides.[1]
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Property Value

Molecular Formula C7HsFN

Molecular Weight 125.15 g/mol

Boiling Point 207.4 £ 20.0 °C (Predicted)
Density 1.115 + 0.06 g/cm3 (Predicted)
pKa 3.70 £ 0.10 (Predicted)

Spectroscopic Data
Mass Spectrometry (MS)

While experimental mass spectra for 3-Fluoro-5-methylaniline are not readily available in the
reviewed literature, predicted fragmentation data provides insight into its expected behavior
under mass spectrometric analysis. The molecular ion and key adducts are presented below.

Table 1: Predicted Mass Spectrometry Data for 3-Fluoro-5-methylaniline

Adduct miz

[M]* 125.06353
[M+H]* 126.07136
[M+Na]* 148.05330
[M+K]* 164.02724
[M+NHa]* 143.09790
[M-H]- 124.05680

Data sourced from PubChemlLite.

Infrared (IR) Spectroscopy

Specific experimental IR data for 3-Fluoro-5-methylaniline is not available in the searched
resources. However, the expected characteristic absorption bands can be inferred from the
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functional groups present in the molecule.

Table 2: Expected Infrared Absorption Bands for 3-Fluoro-5-methylaniline

. . ) Expected Wavenumber
Functional Group Vibration

(cm™)
N-H (amine) Stretching 3500-3300
C-H (aromatic) Stretching 3100-3000
C-H (methyl) Stretching 2975-2850
C=C (aromaitic) Stretching 1620-1450
C-N Stretching 1350-1250
C-F Stretching 1400-1000

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental *H and 3C NMR data for 3-Fluoro-5-methylaniline were not found in the
available literature. The expected chemical shifts would be influenced by the electron-donating
amino and methyl groups and the electron-withdrawing fluorine atom on the aromatic ring.

Experimental Protocols

The following sections detail standardized procedures for obtaining the spectroscopic data for
aromatic amines like 3-Fluoro-5-methylaniline.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples such as 3-Fluoro-5-methylaniline, a thin film can be
prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[2]

Instrumentation and Data Acquisition:
o Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.[3]

e Range: The spectrum is generally recorded from 4000 cm~1 to 400 cm~1.[3]
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e Resolution: A resolution of 4 cm~1 is standard.[3]

e Procedure: A background spectrum of the clean salt plates is recorded first. The sample is
then placed between the plates, and the sample spectrum is acquired. The instrument
software is used to subtract the background spectrum to yield the spectrum of the
compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the purified 3-Fluoro-5-methylaniline is
dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-de) in @ 5 mm NMR
tube.[4] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift
referencing (0 ppm).[4]

Instrumentation and Data Acquisition:

e Spectrometer: A high-field NMR spectrometer (e.g., 300-600 MHz) is used for both *H and
13C NMR.[3]

e 'H NMR Parameters:
o Pulse Sequence: A standard single-pulse experiment is common.[3]

o Number of Scans: 16-64 scans are typically acquired, depending on the sample
concentration.[3]

o Relaxation Delay: A delay of 1-5 seconds between scans is used.[3]
e 13C NMR Parameters:

o Pulse Sequence: A proton-decoupled pulse sequence is standard to obtain singlets for
each carbon.

o Number of Scans: A larger number of scans is generally required compared to *H NMR
due to the lower natural abundance of 3C.

Mass Spectrometry (MS)
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Sample Preparation: A dilute solution of 3-Fluoro-5-methylaniline (around 1-10 pg/mL) is
prepared in a suitable volatile solvent like methanol or acetonitrile.[3] For positive ion mode
analysis, a small amount of an acid (e.g., 0.1% formic acid) can be added to facilitate
protonation.[3]

Instrumentation and Data Acquisition:

Mass Spectrometer: Electrospray ionization (ESI) mass spectrometry, often coupled with
liquid chromatography (LC-MS), is a common technique for this type of analyte.[3]

« lonization Mode: Positive ion mode ([M+H]*) is typical for anilines.[3]
e Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.[3]

e Procedure: The sample solution is introduced into the ESI source, and the mass spectrum is
acquired over a relevant mass-to-charge (m/z) range. For more detailed structural
information, tandem mass spectrometry (MS/MS) can be performed on the molecular ion
peak to generate a fragmentation pattern.[3]

Visualizations

The following diagrams illustrate the general workflow for the characterization of a synthesized
aromatic amine and the logical relationships in spectroscopic analysis.
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Caption: General workflow for the synthesis and spectroscopic characterization of 3-Fluoro-5-

methylaniline.
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Caption: Logical relationships between molecular properties and spectroscopic techniques for
3-Fluoro-5-methylaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Fluoro-5-methylaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1303435#spectroscopic-data-for-3-fluoro-5-
methylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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